molecular formula C5H9N3S2 B2708507 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 750608-54-9

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2708507
CAS RN: 750608-54-9
M. Wt: 175.27
InChI Key: MYJGHPKZGZWYOE-UHFFFAOYSA-N
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Description

“5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol” is a compound that belongs to the class of organic compounds known as amines and thiadiazoles . Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . Thiadiazoles are heterocyclic compounds containing a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom.


Synthesis Analysis

The synthesis of amines and thiadiazoles involves various methods. For instance, amines can be synthesized by the alkylation of ammonia or other amines . Thiadiazoles can be synthesized from thiosemicarbazides in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of amines involves a central nitrogen atom that is bonded to alkyl or aryl groups. The number of these groups attached to the nitrogen atom determines whether the amine is primary, secondary, or tertiary . Thiadiazoles have a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acylation, alkylation, and coupling reactions . Thiadiazoles can also participate in various reactions, such as cyclization and coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines and thiadiazoles depend on their specific structures. Amines are generally colorless, although they can turn yellow due to impurities. They have a characteristic fishy smell and are usually soluble in water .

Safety and Hazards

The safety and hazards associated with amines and thiadiazoles would depend on their specific structures. Some amines can be corrosive and harmful if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

5-(propan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-3(2)6-4-7-8-5(9)10-4/h3H,1-2H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGHPKZGZWYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol

CAS RN

750608-54-9
Record name 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol
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